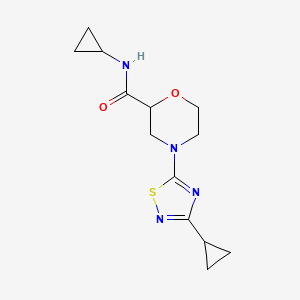![molecular formula C13H20N4O2S B12269567 N-cyclopropyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide](/img/structure/B12269567.png)
N-cyclopropyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide is a synthetic organic compound that features a unique combination of cyclopropyl, thiadiazole, and morpholine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the cyclopropyl group imparts rigidity to the molecule, while the thiadiazole ring is known for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide typically involves multiple steps. One common method includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the cyclopropyl and morpholine groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-cyclopropyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the binding affinity of the compound to its targets, while the morpholine ring can modulate its solubility and bioavailability.
Comparación Con Compuestos Similares
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
Comparison: Compared to similar compounds, N-cyclopropyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activity. The cyclopropyl group also contributes to its rigidity and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H20N4O2S |
|---|---|
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C13H20N4O2S/c1-8(2)11-15-13(20-16-11)17-5-6-19-10(7-17)12(18)14-9-3-4-9/h8-10H,3-7H2,1-2H3,(H,14,18) |
Clave InChI |
CNXGISCZSNIULP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NSC(=N1)N2CCOC(C2)C(=O)NC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Morpholine-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine](/img/structure/B12269487.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B12269488.png)

![N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12269506.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine](/img/structure/B12269515.png)
![3-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B12269521.png)
![5-bromo-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B12269524.png)
![N,N-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12269528.png)
![N-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B12269532.png)
![N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12269536.png)
![5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B12269541.png)
![N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12269547.png)
![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B12269565.png)
